3-fluoro-4-methoxy-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzamide
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Overview
Description
- Starting material: 5-(thiophen-3-yl)furan-2-carbaldehyde
- Reagents: Sodium borohydride (NaBH₄), Methanol (CH₃OH)
- Conditions: Room temperature, inert atmosphere
Step 3: Coupling Reaction
- Reagents: N,N’-dicyclohexylcarbodiimide (DCC), Dimethylaminopyridine (DMAP)
- Conditions: Anhydrous dichloromethane (CH₂Cl₂), Room temperature
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.
Mode of Action
For instance, in the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
Related compounds, such as indole derivatives, have been associated with a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
For instance, certain indole derivatives have demonstrated inhibitory activity against influenza A .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-4-methoxy-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzamide core, followed by the introduction of the fluorine and methoxy substituents. The thiophene-furan moiety is then attached through a series of coupling reactions.
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Step 1: Synthesis of Benzamide Core
- Starting material: 3-fluoro-4-methoxybenzoic acid
- Reagents: Thionyl chloride (SOCl₂), Ammonia (NH₃)
- Conditions: Reflux in anhydrous conditions
Chemical Reactions Analysis
Types of Reactions
3-fluoro-4-methoxy-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene and furan rings can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The carbonyl group in the benzamide can be reduced to an amine using lithium aluminum hydride (LiAlH₄).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: m-CPBA, Acetic acid (CH₃COOH), Room temperature
Reduction: LiAlH₄, Anhydrous ether, Reflux
Substitution: Sodium hydride (NaH), Dimethylformamide (DMF), Elevated temperature
Major Products
Oxidation: Formation of sulfoxides or sulfones from the thiophene ring.
Reduction: Formation of primary amines from the benzamide core.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3-fluoro-4-methoxy-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Utilized in the development of organic semiconductors and light-emitting diodes (OLEDs).
Organic Synthesis: Serves as a building block for the synthesis of more complex molecules.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Comparison with Similar Compounds
Similar Compounds
3-fluoro-4-methoxybenzamide: Lacks the thiophene-furan moiety, resulting in different chemical and biological properties.
4-methoxy-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzamide: Lacks the fluorine atom, which may affect its binding affinity and stability.
Uniqueness
3-fluoro-4-methoxy-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzamide is unique due to the combination of fluorine, methoxy, and thiophene-furan moieties, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-fluoro-4-methoxy-N-[(5-thiophen-3-ylfuran-2-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FNO3S/c1-21-16-4-2-11(8-14(16)18)17(20)19-9-13-3-5-15(22-13)12-6-7-23-10-12/h2-8,10H,9H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWCARYMLLOZRNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2=CC=C(O2)C3=CSC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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